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molecular formula C7H5BrFNO B7857824 4-Bromo-2-fluorobenzaldehyde oxime

4-Bromo-2-fluorobenzaldehyde oxime

Cat. No. B7857824
M. Wt: 218.02 g/mol
InChI Key: DHBUKMPUUDCJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07642276B2

Procedure details

A solution of hydroxylamine in water (50%, 5 ml) was added to a solution of 4-bromo-2-fluorobenzaldehyde (1.0 g) in ethanol (5 ml) and the mixture was stirred at room temp. for 66 h. The ethanol was removed under vacuum and the aqueous residue as extracted with ethyl acetate (×2). The organic extracts were washed with water and brine, dried (MgSO4) and concentrated under vacuum. The residue was purified on a Varian Bond-Elut SPE cartridge (silica, 20 g) eluting with cyclohexane:ethyl acetate (100:0 to 50:50) to give the title compound as a white solid (0.94 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][OH:2].[Br:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[C:6]([F:12])[CH:5]=1>O.C(O)C>[Br:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[N:1][OH:2])=[C:6]([F:12])[CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=C(C=O)C=C1)F
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at room temp. for 66 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
the aqueous residue as extracted with ethyl acetate (×2)
WASH
Type
WASH
Details
The organic extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified on a Varian Bond-Elut SPE cartridge (silica, 20 g)
WASH
Type
WASH
Details
eluting with cyclohexane:ethyl acetate (100:0 to 50:50)

Outcomes

Product
Details
Reaction Time
66 h
Name
Type
product
Smiles
BrC1=CC(=C(C=NO)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.94 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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